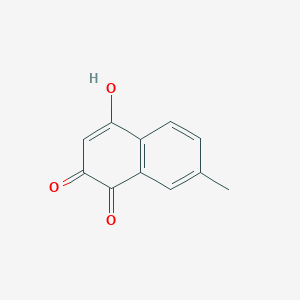
ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(5-(Benzyloxy)-4-Oxo-4H-Pyran-2-Carbonyl)Piperidine-3-Carboxylate is an organic compound known for its distinctive structure featuring a piperidine ring and a pyranone moiety. This compound is relevant in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology, due to its diverse reactivity and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: Commonly, the synthesis of this compound begins with commercially available substrates like ethyl piperidine-3-carboxylate and 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid.
Reaction Conditions:
A coupling reaction, typically involving a dehydrating agent such as dicyclohexylcarbodiimide (DCC), facilitates the formation of the amide bond.
Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used.
Reaction temperatures vary but are often maintained at room temperature to moderate heating.
Industrial Production Methods:
Industrial scale production may utilize flow chemistry techniques to ensure efficient mixing and reaction control, enhancing yield and purity.
Catalysts and optimizing reaction conditions help in scaling up the production processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form new functionalities on the piperidine or pyranone ring.
Reduction: Reduction reactions may be applied to modify the keto group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitutions, particularly at the piperidine nitrogen, can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent.
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, amines, using appropriate bases like triethylamine (TEA).
Major Products:
Oxidation typically yields hydroxylated derivatives.
Reduction products include alcohol derivatives.
Substitution reactions yield variously functionalized piperidine derivatives.
Chemistry:
Synthesized derivatives serve as building blocks for complex organic synthesis.
The compound's reactivity makes it valuable in developing synthetic methodologies.
Biology:
Investigated for potential enzyme inhibition properties.
Serves as a probe in studying metabolic pathways involving piperidine-containing compounds.
Medicine:
Explored for pharmacological activities, such as anticancer or antimicrobial properties.
Structural analogs are evaluated for their bioactivity in drug discovery.
Industry:
Used in the development of new materials with specific properties.
Integral in fine chemical production and specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, often enzymes, leading to inhibition or modulation of their activity. It may bind to active sites or allosteric sites, altering the conformation and function of the target molecule. Pathways involved include metabolic and signaling pathways where piperidine derivatives play a crucial role.
Comparaison Avec Des Composés Similaires
Ethyl 1-(4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate: Lacks the benzyloxy group, affecting its reactivity and biological activity.
Benzyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate: Benzyl group instead of ethyl, impacting solubility and interaction with targets.
Methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate: Methyl group instead of ethyl, influencing its pharmacokinetic properties.
Uniqueness:
The ethyl ester group contributes to specific solubility and stability profiles, making it distinct from its analogs.
The presence of both a piperidine and a pyranone ring system grants a unique scaffold for chemical modifications and biological investigations.
This compound stands out due to its structural complexity and versatility, making it a significant compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-2-26-21(25)16-9-6-10-22(12-16)20(24)18-11-17(23)19(14-28-18)27-13-15-7-4-3-5-8-15/h3-5,7-8,11,14,16H,2,6,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDBIXYWLQDCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride](/img/structure/B2947135.png)
![2-(3,4-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)

![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)
![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)


![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)
![3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2947148.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2947150.png)
![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)
